Position-Specific Methylation Modulates Lipophilicity and Predicted ADME Properties Relative to Unsubstituted THIQ
The 5-methyl substitution on the THIQ scaffold increases calculated lipophilicity (XLogP3 = 1.7) compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline parent scaffold, which has a lower predicted logP [1]. This ~0.5-1.0 unit increase in logP translates to enhanced predicted membrane permeability, a critical parameter for CNS-targeted compound design where blood-brain barrier penetration is essential [2]. The topological polar surface area (TPSA) remains low at 12 Ų, indicating that the methylation does not significantly impair passive diffusion capacity while conferring lipophilicity-driven bioavailability advantages [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroisoquinoline: predicted logP approximately 1.0-1.2 |
| Quantified Difference | ~0.5-0.7 unit increase in XLogP3 |
| Conditions | Calculated property using PubChem XLogP3 algorithm; predicted membrane permeability correlation per Lipinski's Rule of Five guidelines |
Why This Matters
This quantifiable lipophilicity difference provides a rational basis for selecting 5-Me-THIQ over unsubstituted THIQ when designing CNS-penetrant compounds, as higher logP (within the 1-3 optimal range) correlates with improved blood-brain barrier permeability.
- [1] PubChem. 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Computed Properties: XLogP3. CID 135029. View Source
- [2] Kuujia. Cas no 123593-99-7 (5-Methyl-1,2,3,4-tetrahydroisoquinoline) - Chemical and Physical Properties. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
